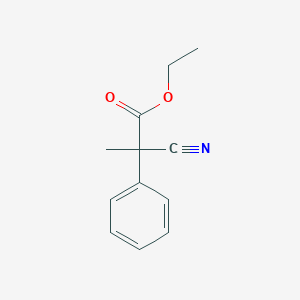

Ethyl 2-cyano-2-phenylpropanoate

Description

Ethyl 2-cyano-2-phenylpropanoate is an α-cyano ester featuring a phenyl group and an ethyl ester moiety. Its structure comprises a propanoate backbone with a cyano (-CN) and phenyl (-C₆H₅) group attached to the central carbon. This compound is a key intermediate in organic synthesis, particularly for preparing bioactive molecules such as 2-propenoylamides and 2-propenoates . Its reactivity is influenced by the electron-withdrawing cyano group, which enhances the electrophilicity of the α-carbon, facilitating nucleophilic additions or cyclizations.

Properties

IUPAC Name |

ethyl 2-cyano-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFVEAWKFOQTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15601-34-0 | |

| Record name | NSC38813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-phenylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium carbonate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for condensation reactions.

Major Products Formed

Amines: Reduction of the cyano group yields primary amines.

Heterocycles: Condensation reactions can form various heterocyclic compounds, which are valuable in medicinal chemistry.

Scientific Research Applications

Ethyl 2-cyano-2-phenylpropanoate is an organic compound with the molecular formula and a molecular weight of approximately 227.25 g/mol. It features a cyano group and a phenyl group attached to a propanoate structure, making it a versatile building block in organic synthesis. The compound's structural configuration allows for various chemical reactivity, particularly in nucleophilic and electrophilic reactions, which are essential for developing more complex organic molecules.

Applications

This compound finds utility across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds. This compound serves as a versatile building block in the synthesis of various organic molecules, enabling chemists to create complex structures efficiently .

- Pharmaceuticals: Research is ongoing to explore potential biological activities that make it a candidate for further research in pharmacology. Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacological potential. The compound's ability to interact with enzymes and receptors may lead to insights into its mechanism of action and therapeutic applications. Ongoing research aims to elucidate these interactions through biochemical assays and molecular modeling studies.

- Drug Design and Development: The cyano groups may participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions have implications for modulating enzyme activities and receptor binding, suggesting that this compound could play a role in drug design and development.

- Versatile building block: Ethyl 3-Cyano-2-Phenylpropanoate serves as a versatile building block in the synthesis of various organic molecules, enabling chemists to create complex structures efficiently .

Mechanism of Action

The mechanism by which ethyl 2-cyano-2-phenylpropanoate exerts its effects depends on the specific reactions it undergoesThe phenyl group can stabilize intermediates through resonance, facilitating various chemical transformations .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

*Inferred based on structural analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-cyano-2-phenylpropanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-phenylpropanoic acid derivatives with ethyl cyanoacetate under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometric ratios of reagents to minimize side products like hydrolyzed cyano intermediates . Monitoring via TLC or HPLC is critical to track reaction progress.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to characterize this compound?

- Methodology :

- NMR : H and C NMR can confirm the ester group (δ ~4.2 ppm for –OCHCH), cyano group (no proton signal, but C ~115–120 ppm), and phenyl protons (δ ~7.2–7.5 ppm).

- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (e.g., CCDC 1901024 in ) can resolve bond angles and confirm stereochemistry. SHELXL is recommended for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Stability studies should assess hydrolysis of the ester and cyano groups. Store at –20°C in anhydrous solvents (e.g., dried DCM) to prevent moisture-induced degradation. Accelerated aging tests (40°C/75% RH) combined with LC-MS can identify degradation products like 2-cyano-2-phenylpropanoic acid .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the cyano and ester groups. The cyano group’s electron-withdrawing nature increases electrophilicity at the α-carbon, making it susceptible to nucleophilic attack. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets, such as enzyme active sites .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : For twinned crystals or low-resolution data, use SHELXD for phase problem solutions and SHELXE for density modification. Compare experimental data with computational predictions (e.g., Mercury CSD) to validate bond lengths and angles. Discrepancies in torsional angles may require re-measurement or alternative space group assignments .

Q. How do steric and electronic effects influence the compound’s participation in multicomponent reactions (e.g., Ugi or Biginelli reactions)?

- Methodology : Steric hindrance from the phenyl group may limit accessibility to the cyano carbon. Electronic effects can be probed via Hammett plots by synthesizing derivatives with substituents on the phenyl ring. Kinetic studies (e.g., monitoring by F NMR if fluorinated analogs are used) quantify reaction rates under varying electronic conditions .

Q. What are the ethical and safety protocols for handling this compound in biomedical research?

- Methodology : Follow GHS guidelines for cyano-containing compounds: use fume hoods, PPE (nitrile gloves), and emergency eyewash stations. In vitro toxicity screening (e.g., MTT assays on HEK293 cells) should precede in vivo studies. Include negative controls and blinded analysis to mitigate bias in biological activity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.